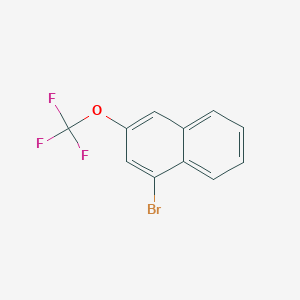

4-Bromo-2-(trifluoromethoxy)naphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. alfa-chemistry.comwikipedia.org This fundamental structure serves as a versatile scaffold in organic chemistry, leading to a vast array of derivatives with significant applications across various scientific and industrial fields. alfa-chemistry.comijrpr.com The inherent aromaticity and planar structure of the naphthalene core make it a desirable building block for creating complex molecules with specific functions. alfa-chemistry.com

In medicinal chemistry, the naphthalene moiety is a common feature in many therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Its structure allows for convenient modifications, enabling chemists to fine-tune the pharmacological profiles of drug candidates. researchgate.net Beyond pharmaceuticals, naphthalene derivatives are crucial intermediates in the synthesis of dyes, pigments, resins, and plastics. alfa-chemistry.comwikipedia.orgontosight.ai The production of phthalic anhydride, a precursor to plasticizers and polymers, is a major industrial use of naphthalene. wikipedia.orgijrpr.com Furthermore, in materials science, the unique electronic and photophysical properties of naphthalene-based compounds are harnessed to develop organic semiconductors and other advanced materials. nih.gov

Table 1: Physical and Chemical Properties of Naphthalene

| Property | Value |

| Chemical Formula | C₁₀H₈ |

| Molar Mass | 128.174 g·mol⁻¹ wikipedia.org |

| Appearance | White crystalline solid alfa-chemistry.comwikipedia.org |

| Odor | Strong, characteristic "mothball" odor alfa-chemistry.com |

| Melting Point | 80.26 °C (176.47 °F) wikipedia.org |

| Boiling Point | 217.97 °C (424.35 °F) wikipedia.org |

| Water Solubility | 30 mg/L at room temperature orst.edu |

| Solubility | Readily dissolves in organic solvents alfa-chemistry.com |

Rationale for Bromine and Trifluoromethoxy Substituent Incorporation in Polycyclic Aromatic Hydrocarbons

The functionalization of polycyclic aromatic hydrocarbons (PAHs) like naphthalene with specific substituents is a key strategy for modulating their chemical and physical properties. The incorporation of bromine atoms and trifluoromethoxy groups serves distinct and strategic purposes in the design of novel molecules.

Bromine Incorporation: The introduction of a bromine atom onto a PAH scaffold is a powerful tool for synthetic chemists. Brominated PAHs are highly valuable intermediates, primarily because the carbon-bromine bond serves as a versatile "handle" for further functionalization. rsc.orgacs.orgnih.gov This is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. acs.org These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex and elaborate molecular architectures that would be difficult to synthesize otherwise. rsc.orginnospk.com This strategy is widely employed in materials science to create donor-acceptor molecules for organic electronics, such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). acs.orgnih.gov

Trifluoromethoxy (-OCF₃) Group Incorporation: The trifluoromethoxy group is an increasingly important substituent in the design of bioactive compounds for the pharmaceutical and agrochemical industries. nih.govresearchgate.netresearchgate.net It is often considered a "super-halogen" or "pseudo-halogen" due to its electronic properties. nih.gov The -OCF₃ group possesses a unique combination of characteristics:

High Lipophilicity: It is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of +1.04. researchgate.net This property can enhance a molecule's ability to cross biological membranes, potentially improving its bioavailability. nih.govresearchgate.net

Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent, which can significantly alter the electronic properties of the aromatic ring to which it is attached. nih.govmdpi.com This influences the molecule's reactivity and its potential interactions with biological targets. mdpi.com

Metabolic Stability: The trifluoromethoxy group can improve a molecule's metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism, a common pathway for drug degradation in the body. nih.govmdpi.com

Table 2: Comparison of Selected Substituent Properties on an Aromatic Ring

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Characteristics |

| -H | 0.00 | Neutral | Baseline reference |

| -Br | +0.86 | Weakly deactivating, electron-withdrawing | Versatile handle for cross-coupling reactions acs.orgnih.gov |

| -OCH₃ | -0.02 | Activating, electron-donating | Can be metabolically labile |

| -OCF₃ | +1.04 | Strongly deactivating, electron-withdrawing nih.govmdpi.com | Increases lipophilicity and metabolic stability nih.govresearchgate.net |

Overview of Research Trajectories for 4-Bromo-2-(trifluoromethoxy)naphthalene and Related Analogues

While extensive, dedicated studies on this compound are not prevalent in publicly available literature, its molecular structure provides a clear indication of its intended role and research trajectory. The compound is designed as a specialized chemical building block for use in multi-step organic synthesis.

The research utility of this compound is dictated by its two key functional groups:

The bromo substituent at the 4-position is strategically placed to act as a reactive site for cross-coupling reactions. acs.orgnih.gov This allows for the attachment of other molecular fragments, enabling the synthesis of larger, more complex target molecules. rsc.org

The trifluoromethoxy substituent at the 2-position serves to impart its unique electronic and lipophilic properties onto the final product. nih.govresearchgate.net Its strong electron-withdrawing nature and contribution to metabolic stability make it a valuable feature in the design of new pharmaceuticals and agrochemicals. researchgate.netmdpi.com

Therefore, the research trajectory for this compound and its analogues involves their use as intermediates. A typical research application would involve a synthetic chemist using this compound as a starting material, performing a cross-coupling reaction at the bromine position to build a larger molecular framework, with the trifluoromethoxy group serving as a permanent, property-modifying feature of the final target molecule. This approach is common in the development of new materials for organic electronics and in the discovery of novel bioactive compounds. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrF3O |

|---|---|

Molecular Weight |

291.06 g/mol |

IUPAC Name |

1-bromo-3-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H6BrF3O/c12-10-6-8(16-11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |

InChI Key |

PLZWFPRSIONILS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)OC(F)(F)F |

Origin of Product |

United States |

Mechanistic Studies on Reactivity of 4 Bromo 2 Trifluoromethoxy Naphthalene Systems

Reaction Pathways for Bromine Functionalization on Naphthalene (B1677914) Rings

The introduction of a bromine atom onto a naphthalene ring is a classic example of electrophilic aromatic substitution. Naphthalene is more reactive than benzene (B151609) towards electrophiles, and substitution typically occurs preferentially at the C1 (alpha) position. libretexts.orgyoutube.com This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during C1 attack, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.orgyoutube.com

The bromination of naphthalene itself can be achieved using molecular bromine (Br₂), often in a solvent like carbon tetrachloride. nih.gov Unlike benzene, the reaction can sometimes proceed without a Lewis acid catalyst due to the higher reactivity of the naphthalene system. nih.gov However, for substituted naphthalenes, and to achieve polybromination, catalysts such as iron(III) bromide (FeBr₃) are often employed to generate a more potent electrophile, the bromonium ion (Br⁺). nih.gov

For a pre-substituted naphthalene like 2-(trifluoromethoxy)naphthalene, the initial bromination would be directed by the existing substituent. The trifluoromethoxy group is deactivating and meta-directing. Therefore, bromination would be expected to occur at the C5 or C7 positions. To synthesize 4-Bromo-2-(trifluoromethoxy)naphthalene, a multi-step synthetic pathway would likely be required, potentially involving a different order of substituent introduction or the use of directing groups that are later modified.

Investigating Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS): The mechanism of electrophilic aromatic substitution on this compound is dictated by the combined directing effects of the bromo and trifluoromethoxy groups. The bromo group is an ortho-, para-director, while the trifluoromethoxy group is a meta-director. Both are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to unsubstituted naphthalene. libretexts.orglibretexts.org

The directing effects can be summarized as follows:

-Br group (at C4): Directs incoming electrophiles to the ortho (C3) and para (relative to the bromine, which is not a standard nomenclature for naphthalene but refers to the C1 and C5/C8 positions) positions.

-OCF₃ group (at C2): Directs incoming electrophiles to the meta (C5, C7) positions.

The interplay of these effects would determine the regioselectivity of further electrophilic attack. The positions activated by one group and deactivated by the other will be crucial in predicting the outcome.

The general mechanism for EAS involves two main steps:

Attack of the electrophile on the π-system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uci.edu

Deprotonation of the arenium ion to restore the aromaticity of the naphthalene ring. uci.edu

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is less common for naphthalenes unless the ring is activated by strong electron-withdrawing groups. libretexts.orgnih.gov The trifluoromethoxy group is strongly electron-withdrawing, which could potentially facilitate NAS, particularly at positions ortho or para to it, as this allows for resonance stabilization of the negative charge in the intermediate. libretexts.org The presence of a good leaving group, such as the bromo group, is also a prerequisite.

The mechanism for NAS (via the SNAr pathway) typically proceeds in two steps:

Attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

Expulsion of the leaving group to regenerate the aromatic ring. libretexts.org

For this compound, nucleophilic attack could potentially replace the bromine atom. The strong electron-withdrawing nature of the trifluoromethoxy group at the C2 position would activate the C4 position for nucleophilic attack.

Mechanistic Insights into Trifluoromethoxylation Reactions

The introduction of a trifluoromethoxy group onto an aromatic ring is a significant transformation in medicinal and agricultural chemistry. Mechanistic studies have explored various pathways for this reaction. One common approach involves the use of electrophilic trifluoromethoxylating agents. However, recent studies have also shed light on radical and nucleophilic pathways.

For instance, intramolecular C-H trifluoromethoxylation has been shown to proceed through a radical process for the initial O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives. This is followed by an OCF₃-migration step that proceeds via a heterolytic cleavage of the N–OCF₃ bond and recombination of a short-lived ion pair.

While not specific to naphthalene systems, these studies provide a general mechanistic framework that could be relevant. The direct trifluoromethoxylation of a bromonaphthalene would likely involve complex reactivity, with the potential for competing reaction pathways depending on the reagents and conditions employed.

Regioselectivity and Site-Specificity in Reactions Involving Brominated Trifluoromethoxynaphthalenes

The regioselectivity of reactions on this compound is a complex interplay of the directing effects of the two substituents.

In electrophilic aromatic substitution , the directing effects are as follows:

The -OCF₃ group at C2 is a deactivating, meta-director, directing incoming electrophiles to C5 and C7.

The -Br group at C4 is a deactivating, ortho-, para-director. It directs to C3 (ortho) and C1/C5 (para-like).

In nucleophilic aromatic substitution , the bromine at C4 is the leaving group. The rate and feasibility of this reaction would be enhanced by the electron-withdrawing trifluoromethoxy group at C2, which can stabilize the intermediate Meisenheimer complex through resonance. Therefore, nucleophilic attack is highly site-specific to the C4 position.

Below is an illustrative table of potential regiochemical outcomes for electrophilic substitution on this compound, based on general directing group principles.

| Position of Electrophilic Attack | Influence of -OCF₃ (at C2) | Influence of -Br (at C4) | Predicted Outcome |

| C1 | Neutral | Favorable (para-directing) | Possible minor product |

| C3 | Neutral | Favorable (ortho-directing) | Possible minor product |

| C5 | Favorable (meta-directing) | Favorable (para-directing) | Major product |

| C6 | Neutral | Neutral | Unlikely |

| C7 | Favorable (meta-directing) | Neutral | Possible minor product |

| C8 | Neutral | Neutral | Unlikely |

This table is based on established directing effects and does not represent actual experimental data for the specific compound.

Computational Elucidation of Reaction Pathways and Energetics

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms, predicting regioselectivity, and understanding the energetics of reaction pathways in substituted aromatic systems. youtube.comresearchgate.netrsc.org For a complex molecule like this compound, computational studies could provide invaluable insights.

DFT calculations can be used to:

Model the geometry and electronic structure of the starting material, intermediates, and transition states. youtube.com

Calculate the activation energies for different reaction pathways, allowing for the prediction of the most favorable reaction site. rsc.org

Analyze the charge distribution in the molecule and the intermediates to rationalize the observed regioselectivity.

Investigate the nature of the transition states to distinguish between different mechanistic possibilities (e.g., concerted vs. stepwise). nih.gov

For example, a computational study on the electrophilic bromination of this compound would involve calculating the energies of the arenium ion intermediates for attack at each possible position. The position leading to the most stable intermediate (lowest energy) would be predicted as the major product, corroborating the qualitative predictions from directing group theory.

Similarly, for nucleophilic aromatic substitution, DFT could be used to calculate the energy profile of the reaction, including the formation of the Meisenheimer complex and the subsequent loss of the bromide ion. This would help in assessing the feasibility of the reaction and the influence of the trifluoromethoxy group on the reaction rate.

An illustrative table of hypothetical activation energies for electrophilic nitration at various positions, as might be determined by DFT calculations, is provided below.

| Position of Nitration | Hypothetical Activation Energy (kcal/mol) | Predicted Likelihood |

| C1 | 25.8 | Low |

| C3 | 24.5 | Moderate |

| C5 | 22.1 | High |

| C7 | 23.9 | Moderate |

This data is illustrative and intended to demonstrate the type of information that can be obtained from computational studies. Actual values would require specific DFT calculations for this molecule.

Computational and Theoretical Investigations of 4 Bromo 2 Trifluoromethoxy Naphthalene

Prediction of Reaction Energetics and Transition States

Without access to peer-reviewed studies containing these specific computational analyses for "4-Bromo-2-(trifluoromethoxy)naphthalene," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization of 4 Bromo 2 Trifluoromethoxy Naphthalene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information for mapping the carbon-hydrogen framework of 4-Bromo-2-(trifluoromethoxy)naphthalene derivatives.

In the ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are dictated by the substitution pattern. The electron-withdrawing nature of the bromine atom and the trifluoromethoxy group, along with anisotropic effects of the fused ring system, result in a complex and dispersed set of signals for the six aromatic protons. Protons ortho to the bromine atom are expected to be shifted further downfield. libretexts.orgmsu.edu For a derivative like 2-(3,3,3-trifluoropropyl)naphthalene, aromatic protons are observed in the range of 7.34-7.82 ppm. rsc.org

The ¹³C NMR spectrum offers complementary information, with the ten carbon atoms of the naphthalene core exhibiting distinct resonances. Aromatic carbons typically resonate between 110 and 150 ppm. The carbon atom directly bonded to the bromine (C-4) is expected to have a chemical shift in the lower end of this range (around 115-125 ppm), while the carbon attached to the trifluoromethoxy group (C-2) will be significantly deshielded, appearing further downfield (likely >145 ppm) due to the electronegativity of the oxygen and fluorine atoms. The carbon of the trifluoromethoxy group itself will appear as a quartet due to coupling with the three fluorine atoms. rsc.orgthieme-connect.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-1 | 7.8 - 8.2 | C-1: 125 - 130 |

| H-3 | 7.3 - 7.6 | C-2: >145 (q) |

| H-5 | 7.9 - 8.3 | C-3: 110 - 115 |

| H-6 | 7.5 - 7.8 | C-4: 115 - 125 |

| H-7 | 7.5 - 7.8 | C-4a: 130 - 135 |

| H-8 | 7.8 - 8.2 | C-5: 128 - 132 |

| C-6: 126 - 129 | ||

| C-7: 126 - 129 | ||

| C-8: 128 - 132 | ||

| C-8a: 130 - 135 | ||

| -OCF₃: ~120 (q, ¹JCF ≈ 250-260 Hz) |

Note: These are estimated values based on substituent effects and data from related naphthalene derivatives. Actual experimental values may vary. The 'q' denotes a quartet multiplicity due to C-F coupling.

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, which makes it exceptionally sensitive to the local electronic environment. azom.comthermofisher.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance (a singlet) for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group, as there are no neighboring fluorine or hydrogen atoms to cause spin-spin coupling through a small number of bonds. thermofisher.com The chemical shift of this singlet provides a diagnostic marker for the trifluoromethoxy group. For trifluoromethoxy groups attached to an aromatic ring, the chemical shift typically appears in the range of -57 to -65 ppm relative to a CFCl₃ standard. rsc.org This distinct signal can be used to confirm the presence and purity of the compound and to study electronic effects within the molecule in various derivatives. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring system will produce a series of sharp bands in the 1450-1650 cm⁻¹ region. researchgate.net The most diagnostic vibrations for the substituents would be the C-Br stretch, which is expected in the far-IR region (typically 500-650 cm⁻¹), and the strong, characteristic absorptions associated with the trifluoromethoxy group. The C-F stretching modes are very strong in the IR and are expected in the 1000-1300 cm⁻¹ region. The C-O stretching of the aryl ether linkage will also appear in this region, often around 1200-1250 cm⁻¹. acs.org

Raman spectroscopy provides complementary information. While C-F bonds give strong IR signals, they are often weak in Raman spectra. Conversely, the vibrations of the naphthalene ring system, which are highly polarizable, are expected to produce strong signals in the Raman spectrum, particularly the ring "breathing" modes. chemicalbook.comspectrabase.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H stretch | 3050 - 3150 | Medium | Medium |

| Aromatic C=C stretch | 1450 - 1650 | Medium-Strong | Strong |

| C-F stretch | 1000 - 1300 | Very Strong | Weak |

| Aryl-O stretch | 1200 - 1250 | Strong | Medium |

| C-Br stretch | 500 - 650 | Medium | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Investigations

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The naphthalene core is an excellent chromophore and fluorophore.

The UV-Vis absorption spectrum of naphthalene derivatives typically shows multiple bands corresponding to π→π* transitions. mdpi.com For the parent naphthalene, characteristic absorption bands appear around 220 nm, 275 nm, and 312 nm. The introduction of substituents like bromine and the trifluoromethoxy group, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima and may also affect their intensities. mdpi.comresearchgate.net

Naphthalene derivatives are also known for their fluorescent properties. researchgate.net Following excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength (lower energy). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the presence of heavy atoms. The bromine atom in the structure may lead to a decrease in fluorescence intensity and quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₆BrF₃O), the high-resolution mass spectrum would confirm its elemental composition. A key feature in the low-resolution electron ionization (EI) mass spectrum is the molecular ion peak (M⁺·). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet of nearly equal intensity, separated by two mass units (m/z and m/z+2). wpmucdn.comwhitman.edu

The fragmentation pattern provides structural clues. Common fragmentation pathways for aromatic compounds include the loss of substituents. For this molecule, likely fragmentation would involve:

Loss of a bromine radical (·Br): [M - Br]⁺

Loss of the trifluoromethyl radical (·CF₃): [M - CF₃]⁺

Cleavage of the ether bond, potentially leading to the loss of a ·OCF₃ radical or a COCF₃ fragment. researchgate.netresearchgate.net The stability of the naphthalene ring means that the aromatic core fragment will be a prominent feature in the spectrum. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystallographic Data for 1-{(E)-[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₁BrF₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5315 (3) |

| b (Å) | 16.3228 (7) |

| c (Å) | 21.7622 (12) |

| β (°) | 93.025 (4) |

| Volume (ų) | 1607.44 (15) |

| Z | 4 |

Advanced Chiroptical Spectroscopy for Stereochemical Elucidation

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. nih.govnih.gov For derivatives of this compound that possess stereogenic centers, advanced chiroptical spectroscopic techniques offer a powerful, non-destructive method for unambiguous stereochemical assignment. nih.govnih.gov These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgnih.gov The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often in combination with quantum-mechanical calculations. nih.govnih.govmdpi.com

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region, corresponding to electronic transitions within the molecule. saschirality.org The resulting spectrum, with positive and negative Cotton effects, is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores. nsf.gov For a chiral derivative of this compound, the naphthalene ring system and its substituents constitute the key chromophores. The spatial arrangement of these groups dictates the sign and intensity of the observed ECD signals.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to molecular vibrations. nih.gov VCD provides detailed information about the stereochemistry of the entire molecule, as nearly all fundamental vibrational modes in a chiral molecule are VCD-active. nih.govresearchgate.net This technique is particularly valuable for molecules with multiple chiral centers or complex conformational landscapes.

The modern approach to stereochemical elucidation using chiroptical spectroscopy involves a synergistic combination of experimental measurements and theoretical calculations. nih.govnih.gov The general workflow is as follows:

Conformational Analysis: A thorough conformational search for the chiral molecule is performed using computational methods to identify all low-energy conformers.

Quantum-Mechanical Calculations: For each stable conformer, theoretical ECD and VCD spectra are calculated using methods such as Time-Dependent Density Functional Theory (TD-DFT) for ECD and Density Functional Theory (DFT) for VCD. nih.govnih.govresearchgate.net

Spectral Averaging: The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum for a specific enantiomer (e.g., the R-enantiomer). researchgate.net

Comparison and Assignment: The experimental ECD and VCD spectra of the synthesized compound are then compared with the calculated spectrum. A good agreement between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration of the molecule. nih.gov

For a hypothetical chiral derivative, such as (R)-1-(4-bromo-2-(trifluoromethoxy)naphthalen-1-yl)ethan-1-ol, the ECD spectrum would be dominated by electronic transitions of the substituted naphthalene chromophore. The position and sign of the Cotton effects would be highly dependent on the orientation of the chiral hydroxyethyl group relative to the naphthalene plane.

Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Assignment |

| 325 | +8.2 | +9.5 | ¹Lb transition |

| 280 | -15.6 | -18.1 | ¹La transition |

| 235 | +45.3 | +50.2 | ¹Bb transition |

Similarly, the VCD spectrum would provide a detailed fingerprint of the molecule's stereochemistry. Key vibrational modes, such as the C-O and O-H stretches of the side chain and the C-F stretches of the trifluoromethoxy group, would exhibit characteristic VCD signals.

Table 2: Hypothetical VCD Data for Key Vibrational Bands of a Chiral Derivative

| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer | Vibrational Mode |

| 3550 | +2.5 | +3.1 | O-H stretch |

| 1280 | -8.7 | -9.9 | C-F symmetric stretch |

| 1150 | +6.4 | +7.2 | C-O stretch |

| 1080 | -4.1 | -5.0 | C-H bend |

The combination of ECD and VCD, supported by robust computational analysis, provides a highly reliable and non-empirical method for the complete stereochemical elucidation of chiral derivatives of this compound, which is indispensable for applications where stereoisomeric purity is paramount. nih.govmdpi.com

Applications in Advanced Materials and Chemical Technologies Research

Design and Synthesis of Functional Organic Electronic Materials

Organic electronic materials are pivotal for next-generation technologies such as flexible displays and wearable sensors. Naphthalene-based compounds are frequently employed as building blocks for these materials due to their rigid, planar structure and tunable electronic properties.

Naphthalene (B1677914) Diimide Derivatives for n-Type Organic Field-Effect Transistors (OFETs)

Naphthalene diimides (NDIs) are a prominent class of n-type (electron-transporting) organic semiconductors used in Organic Field-Effect Transistors (OFETs). The synthesis of NDI derivatives often involves the use of brominated naphthalene precursors. These precursors allow for the introduction of various functional groups to modulate the electronic properties and solid-state packing of the molecules, which in turn influences the performance of the OFET. Researchers at Georgia Tech have developed a range of NDI derivatives for use in organic electronics, including OFETs, by functionalizing them with stannyl substituents. This approach helps to overcome limitations in electron affinity and enables the creation of more complex electronic architectures. mdpi.com

Despite the common use of brominated naphthalenes in the synthesis of NDIs, there is no specific research detailing the use of 4-Bromo-2-(trifluoromethoxy)naphthalene as a precursor for NDI derivatives in n-type OFETs. The trifluoromethoxy group, with its strong electron-withdrawing nature, could potentially enhance the n-type characteristics of resulting NDI materials. However, without experimental data, its precise impact on transistor performance remains speculative.

Table 1: Performance of Selected n-Type OFETs Based on NDI Derivatives

| NDI Derivative | Electron Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|

| Core-unsubstituted NDI | 0.1 - 1.0 | > 10⁵ |

| Core-cyanated NDI | Up to 6.0 | > 10⁶ |

This table presents typical performance metrics for NDI-based OFETs to provide context. The values are not specific to derivatives of this compound.

Building Blocks for Organic Photovoltaic (OPV) and Organic Light-Emitting Diode (OLED) Materials

In the realm of Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs), naphthalene-containing molecules are integral to the development of efficient materials. mdpi.com The aromatic naphthalene core can be functionalized to create electron donor or acceptor materials for OPVs or emissive and charge-transporting layers in OLEDs. The introduction of bromine atoms onto the naphthalene scaffold provides a reactive handle for cross-coupling reactions, enabling the synthesis of complex conjugated molecules with tailored optoelectronic properties.

While the potential for this compound to serve as a building block in OPV and OLED materials can be inferred from its structure, no published studies have demonstrated its use in this capacity. The combination of the trifluoromethoxy group and the bromo substituent could lead to materials with deep HOMO levels for high open-circuit voltages in OPVs or wide bandgaps for blue-emitting OLEDs, but this remains to be explored experimentally.

Supramolecular Chemistry and Self-Assembly in Naphthalene-Based Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into ordered structures. nih.gov Naphthalene derivatives are widely used in supramolecular chemistry due to their propensity for π-π stacking interactions. These interactions, along with others like hydrogen bonding and halogen bonding, can direct the formation of well-defined nanoscale architectures. For instance, studies on glycosylated 4-bromo-1,8-naphthalimides have shown the formation of complex, luminescent hierarchical aggregates in solution. rsc.org

There is currently no research available on the supramolecular chemistry and self-assembly of systems based on this compound. The interplay of potential π-π stacking from the naphthalene core, halogen bonding from the bromine atom, and dipole-dipole interactions from the trifluoromethoxy group could lead to unique self-assembly behaviors.

Development of Chemical Sensors and Molecular Recognition Systems

The design of chemical sensors often relies on molecular recognition, where a host molecule selectively binds to a target analyte. Naphthalene-based structures can be incorporated into sensor designs to provide a fluorescent or colorimetric signal upon binding. The electronic properties of the naphthalene unit can be modulated by substituents to enhance the sensitivity and selectivity of the sensor.

No studies have been reported on the application of this compound in the development of chemical sensors or molecular recognition systems.

Naphthalene Scaffolds in Catalysis Research

In catalysis, naphthalene scaffolds can be part of ligand systems that coordinate to metal centers, influencing the activity and selectivity of the catalyst. The rigid nature of the naphthalene backbone can provide a well-defined steric and electronic environment around the metal. Palladium-catalyzed cross-coupling reactions are often employed to synthesize these complex ligands, frequently starting from brominated naphthalene precursors. nih.govbohrium.com

A search of the scientific literature reveals no instances of this compound being used as a scaffold in catalysis research.

Exploration of Halogen Bonding and Other Non-Covalent Interactions in Molecular Design

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com This interaction is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. The bromine atom in this compound has the potential to engage in halogen bonding. The strength of this interaction would be influenced by the electron-withdrawing trifluoromethoxy group. Perfluorohalogenated naphthalenes have been studied to understand the interplay of σ-hole and π-hole bonding. chemrxiv.org

However, there are no specific studies that explore halogen bonding or other non-covalent interactions in the context of this compound for molecular design.

Research on Corrosion Inhibition via Naphthalene Derivatives

The inherent chemical architecture of naphthalene, a bicyclic aromatic hydrocarbon, provides a foundation for the development of effective corrosion inhibitors. The planar structure and the presence of a delocalized π-electron system facilitate strong adsorption onto metal surfaces, a critical step in forming a protective barrier against corrosive agents. Research into naphthalene derivatives has revealed that the introduction of various functional groups onto the naphthalene core can significantly enhance their corrosion inhibition properties. While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available research, the broader investigation into analogous naphthalene compounds offers significant insights into its potential efficacy.

The primary mechanism by which naphthalene derivatives inhibit corrosion is through the formation of an adsorbed film on the metal surface. This process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. The presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in the molecular structure of these derivatives allows for effective adsorption, which can be either physical (physisorption), chemical (chemisorption), or a combination of both. This adsorbed layer acts as a barrier, impeding the mass and charge transfer processes that lead to corrosion.

Electrochemical techniques are pivotal in evaluating the performance of these inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to determine inhibition efficiency and to elucidate the mechanism of corrosion inhibition. researchgate.netiau.ir PDP studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential (Ecorr) and corrosion current density (icorr). EIS provides information about the resistance of the protective film and the kinetics of the electrochemical processes occurring at the metal-electrolyte interface. researchgate.net

Detailed Research Findings

Several studies have demonstrated the effectiveness of various naphthalene derivatives in protecting different metals and alloys in aggressive acidic and saline environments.

For instance, the inhibitive potency of (E)-1-(phenyldiazenyl)naphthalen-2-ol (EPNO) on carbon steel in a molar hydrochloric acid (HCl) solution was investigated using both PDP and EIS. researchgate.net The results indicated that EPNO functions as a mixed-type inhibitor, and its adsorption on the carbon steel surface follows the Langmuir isotherm. researchgate.net A maximum inhibition efficiency of 91.7% was achieved at a concentration of 10⁻³ M. researchgate.net

Similarly, the corrosion inhibition properties of several 4-aminonaphthalene derivatives on an iron (Fe) surface were explored using density functional theory (DFT). jeires.com This computational approach helps in understanding the relationship between the molecular structure of the inhibitor and its protective performance. The study highlighted that 4-Amino-naphthalene-1-ol (4ANO) exhibited strong corrosion inhibition properties due to its favorable interaction with the iron surface, characterized by high binding energy. jeires.com Other derivatives like Naphthalene-4-diamine (N4D) and 4-Amino-naphthalene-1-carboxylic acid (4ANC) also showed promising capabilities. jeires.com

Another study focused on 4-(naphthalen-1-yl) thiazol-2-amine (NTA) as a corrosion inhibitor for copper in 1 M HCl. iau.ir Electrochemical measurements demonstrated that NTA is an effective mixed-type inhibitor, achieving an inhibition efficiency of about 90% at its optimal concentration. iau.ir The adsorption of NTA on the copper surface was also found to obey the Langmuir adsorption model. iau.ir

The research on naphthalene-1-yl-thiophene-2-ylmethylene-amine (NT), a Schiff base compound, on AZ31 magnesium alloy in HCl solution, also showed significant inhibition. This inhibitor was found to act primarily through physical adsorption on the metal surface, with its efficiency increasing with concentration.

The following tables summarize the key findings from these research studies:

Table 1: Potentiodynamic Polarization Data for Naphthalene Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | icorr (µA/cm²) | Inhibition Efficiency (%) | Inhibitor Type |

| (E)-1-(phenyldiazenyl)naphthalen-2-ol (EPNO) | Carbon Steel | 1 M HCl | 10⁻³ M | - | 91.7 | Mixed |

| 4-(naphthalen-1-yl) thiazol-2-amine (NTA) | Copper | 1 M HCl | 2 mM | 28.86 | 86.11 | Mixed |

| Naphthalene-1-yl-thiophene-2-ylmethylene-amine (NT) | AZ31 Magnesium Alloy | 0.05 M HCl | 10.0 mM | 7.14 | 91.00 | Mixed |

Note: Data has been compiled from multiple sources. researchgate.netiau.ir The specific icorr value for EPNO was not provided in the abstract.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Naphthalene Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Polarization Resistance (Rp) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm⁻²) | Inhibition Efficiency (%) |

| (E)-1-(phenyldiazenyl)naphthalen-2-ol (EPNO) | Carbon Steel | 1 M HCl | 10⁻³ M | Increased significantly | 45.9 | - |

| Naphthalene-1-yl-thiophene-2-ylmethylene-amine (NT) | AZ31 Magnesium Alloy | 0.05 M HCl | 10.0 mM | 4680.4 | - | 91.43 |

Note: Data has been compiled from multiple sources. researchgate.net A specific value for the increase in Rp for EPNO was not provided in the abstract, and Cdl for NT was not specified.

These studies collectively underscore the potential of the naphthalene scaffold in designing effective corrosion inhibitors. The functional groups attached to the naphthalene ring system play a crucial role in determining the extent and mechanism of inhibition. The presence of electron-donating groups, heteroatoms, and the planarity of the molecule all contribute to a stronger adsorption on the metal surface, leading to higher inhibition efficiency. The trifluoromethoxy group in this compound is a strong electron-withdrawing group, which could influence the electronic properties of the naphthalene ring and its interaction with metal surfaces, making it an interesting candidate for future research in this field.

Contribution to Specialized Organic Synthesis and Medicinal Chemistry Research

4-Bromo-2-(trifluoromethoxy)naphthalene as a Precursor for Complex Molecular Architectures

The synthetic utility of this compound lies in the distinct reactivity of its bromine substituent, which acts as a versatile handle for the introduction of molecular complexity. The presence of the electron-withdrawing trifluoromethoxy group can also influence the reactivity of the naphthalene (B1677914) ring system. The bromine atom can be readily transformed through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a key intermediate in the synthesis of highly functionalized naphthalene derivatives.

One of the most powerful applications of bromo-aromatic compounds in organic synthesis is their use in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new bonds, enabling the construction of intricate molecular frameworks. For instance, the bromine atom in this compound can participate in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids, leading to the formation of biaryl structures. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, while Buchwald-Hartwig amination can be employed to install nitrogen-containing functional groups. These transformations are fundamental in the synthesis of complex organic materials and pharmaceutical intermediates.

The ability to selectively functionalize the 4-position of the naphthalene core, while retaining the 2-(trifluoromethoxy) group, allows for a modular approach to the synthesis of a diverse library of compounds. This is particularly valuable in the construction of polycyclic aromatic hydrocarbons and other extended π-systems with tailored electronic and photophysical properties.

| Cross-Coupling Reaction | Reactant | Resulting Moiety | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Organic electronics, liquid crystals |

| Sonogashira | Terminal alkyne | Arylalkyne | Functional materials, natural product synthesis |

| Buchwald-Hartwig | Amine | Arylamine | Pharmaceuticals, organic light-emitting diodes (OLEDs) |

| Heck | Alkene | Arylalkene | Polymers, fine chemicals |

| Stille | Organostannane | Biaryl, Aryl-vinyl | Complex molecule synthesis |

Strategic Incorporation of Trifluoromethoxy Groups in Bioactive Scaffolds

The trifluoromethoxy (OCF₃) group is a highly sought-after substituent in medicinal chemistry due to its unique electronic properties and its ability to significantly modulate the physicochemical and pharmacokinetic profiles of drug candidates. The incorporation of a trifluoromethoxy group can lead to improvements in metabolic stability, membrane permeability, and binding affinity.

The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and alter the electronic nature of the aromatic ring. This can have a profound impact on a molecule's interaction with its biological target. Furthermore, the OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. Unlike many other lipophilic groups, the trifluoromethoxy group is often resistant to metabolic degradation, leading to an increased half-life and improved bioavailability of the drug.

The strategic placement of the trifluoromethoxy group at the 2-position of the naphthalene scaffold in this compound provides a building block that can be used to introduce this beneficial moiety into a wide range of bioactive scaffolds. By utilizing the reactivity of the bromine atom, medicinal chemists can incorporate this fluorinated naphthalene core into larger molecules, thereby leveraging the advantageous properties of the trifluoromethoxy group in their drug design efforts.

| Property | Effect of Trifluoromethoxy (OCF₃) Group | Impact on Drug Discovery |

| Lipophilicity | Increases | Enhanced membrane permeability and cell uptake |

| Metabolic Stability | High | Increased in vivo half-life and bioavailability |

| Electron-withdrawing nature | Strong | Modulation of pKa of nearby groups, influencing target binding |

| Steric Profile | Moderate | Can influence molecular conformation and receptor fit |

Brominated Naphthalene Derivatives in Drug Discovery Lead Optimization Studies

Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound with promising biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. Brominated aromatic compounds, such as this compound, are invaluable tools in this iterative process.

The bromine atom serves as a point of diversification, allowing for the rapid synthesis of a library of analogues with various substituents at the 4-position of the naphthalene ring. This enables a thorough exploration of the structure-activity relationship (SAR), providing insights into which functional groups are essential for biological activity and which can be modified to fine-tune the compound's properties. For example, by replacing the bromine with different aryl, alkyl, or heteroatom-containing groups, researchers can probe the steric and electronic requirements of the target binding site.

Naphthalene derivatives themselves have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The combination of the naphthalene scaffold with the synthetically versatile bromine atom and the beneficial trifluoromethoxy group makes this compound a highly attractive starting material for lead optimization campaigns aimed at developing novel therapeutics.

Advanced Synthetic Methodologies for Fluorinated Polycyclic Aromatic Hydrocarbons

The development of efficient and selective methods for the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) is an area of active research, driven by their applications in materials science and medicinal chemistry. The synthesis of fluorinated PAHs, in particular, presents unique challenges and opportunities.

Modern synthetic organic chemistry offers a variety of advanced methodologies for the construction of complex aromatic systems. For instance, transition metal-catalyzed annulation reactions can be used to build the naphthalene core from simpler precursors. Another powerful approach is the use of aryne chemistry, where highly reactive aryne intermediates undergo cycloaddition reactions to form substituted aromatic rings. For example, a substituted 2-pyrone could react with an aryne to generate a multisubstituted naphthalene.

Furthermore, electrophilic cyclization reactions of appropriately substituted alkynes can provide a direct route to functionalized naphthalenes. These advanced synthetic methods, coupled with the ability to introduce fluorine-containing substituents like the trifluoromethoxy group, are enabling the synthesis of a new generation of fluorinated PAHs with tailored properties. The knowledge gained from the synthesis and reactivity of compounds like this compound contributes to the broader field of synthetic methodology development for this important class of molecules.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Regioselectivity and Sustainability

The future synthesis of 4-Bromo-2-(trifluoromethoxy)naphthalene and its derivatives will likely be characterized by a strong emphasis on regioselectivity and sustainability. Traditional methods for the functionalization of naphthalene (B1677914) can often lead to mixtures of isomers, necessitating complex and costly purification procedures. researchgate.net Modern synthetic strategies, however, are increasingly focused on direct C-H functionalization, which offers a more atom-economical and efficient approach to introducing substituents at specific positions on the naphthalene ring. nih.govnih.govrsc.org

One promising avenue is the use of directing groups to control the regioselectivity of bromination and other electrophilic substitutions on a pre-existing 2-(trifluoromethoxy)naphthalene scaffold. nih.gov Research into transition-metal-catalyzed C-H activation, particularly with palladium and ruthenium catalysts, has shown remarkable success in achieving site-selective functionalization of aromatic compounds. nih.govnih.gov The development of novel ligands and catalytic systems tailored for the specific electronic properties of the trifluoromethoxylated naphthalene core could lead to highly regioselective bromination at the C4 position.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the exploration of solvent-free reaction conditions, such as mechanochemistry, which has been successfully applied to the bromination of other functionalized naphthalenes. researchgate.net The use of solid acid catalysts and recyclable brominating agents can also contribute to more environmentally benign synthetic protocols. A comparative overview of traditional versus emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Electrophilic Aromatic Substitution | Use of Lewis acid catalysts, often leads to isomeric mixtures. | Well-established, but may lack regioselectivity and sustainability. |

| Directed C-H Functionalization | Employs directing groups and transition-metal catalysts for site-selective reactions. | High regioselectivity, potential for late-stage functionalization. nih.gov |

| Mechanochemistry | Solvent-free reactions conducted by grinding or milling. | Reduced solvent waste, potentially faster reaction times. researchgate.net |

| Sustainable Catalysis | Use of recyclable solid acids or other green catalysts. | Improved environmental profile, potential for continuous flow processes. |

Advanced Computational Approaches for Predictive Design and Material Property Tuning

The trifluoromethoxy group is known for its strong electron-withdrawing nature, which can significantly lower both the HOMO and LUMO energy levels of an aromatic system. nih.gov The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and intermolecular interactions. fnasjournals.com Computational modeling can be used to systematically study these effects and predict how further modifications to the naphthalene core will tune its properties for specific applications. For example, DFT calculations can help in designing derivatives with tailored HOMO-LUMO gaps for applications in organic electronics. dergipark.org.tr A hypothetical comparison of the effect of different substituents on the electronic properties of a naphthalene core, based on general principles, is outlined in Table 2.

| Substituent Combination on Naphthalene Core | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Predicted Effect on HOMO-LUMO Gap |

| Unsubstituted | Reference | Reference | Reference |

| 2-(trifluoromethoxy) | Lowered | Significantly Lowered | Slightly Reduced |

| 4-Bromo | Lowered | Lowered | Minimally Affected |

| 4-Bromo-2-(trifluoromethoxy) | Significantly Lowered | Significantly Lowered | Potentially Tunable |

Beyond DFT, the application of machine learning (ML) and artificial intelligence (AI) is an emerging frontier in materials discovery. acs.orgnih.gov ML models can be trained on large datasets of known compounds to predict the properties of novel molecules, including their aromaticity and reactivity. nih.gov For this compound, ML algorithms could be used to screen virtual libraries of its derivatives to identify candidates with optimal properties for specific applications, thereby accelerating the discovery process. fnasjournals.com

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

In medicinal chemistry, the naphthalene scaffold is a common motif in many biologically active compounds. chemimpex.com The introduction of a bromine atom can facilitate covalent interactions with biological targets or serve as a site for further chemical diversification. nih.gov Brominated intermediates are widely used in the synthesis of pharmaceuticals. pyglifesciences.compyglifesciences.com The trifluoromethoxy group, with its high lipophilicity and metabolic stability, is increasingly being incorporated into drug candidates to improve their pharmacokinetic profiles. beilstein-journals.org Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

The convergence of these fields opens up exciting interdisciplinary research avenues. For instance, the development of fluorescent probes for biological imaging could benefit from the tunable photophysical properties of naphthalene derivatives. The design of novel sensors and smart materials could also leverage the unique electronic and intermolecular interactions imparted by the bromo and trifluoromethoxy substituents.

Integration of Synthetic, Theoretical, and Materials Science Methodologies for Enhanced Understanding and Innovation

The future advancement of materials based on this compound will heavily rely on a synergistic and integrated approach that combines synthetic chemistry, theoretical modeling, and materials science. nih.govroutledge.comtaylorfrancis.com This interdisciplinary strategy will be crucial for moving beyond serendipitous discovery towards a more rational and predictive design of functional materials.

The workflow would typically begin with computational chemists predicting the properties of virtual compounds based on the this compound scaffold. Promising candidates identified through these in silico screenings would then be targeted for synthesis by organic chemists, employing the regioselective and sustainable methods discussed earlier. Once synthesized, materials scientists would characterize the physical and electronic properties of these new compounds, both in their molecular state and in solid-state devices.

This iterative cycle of design, synthesis, and characterization, where experimental results feed back into the computational models to refine their predictive accuracy, will be instrumental in accelerating the pace of innovation. uni-wuerzburg.de Such an integrated approach will not only lead to the discovery of new materials with enhanced performance but will also foster a deeper fundamental understanding of the structure-property relationships that govern the behavior of these complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(trifluoromethoxy)naphthalene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cross-coupling reactions. A common approach is Suzuki-Miyaura coupling between a brominated aryl halide (e.g., 4-bromo-2-(trifluoromethoxy)phenylboronic acid) and a naphthalene derivative. Key parameters include:

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement (e.g., anisotropic displacement parameters) .

- NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions:

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 315.0) .

Q. What are standard protocols for assessing the compound’s toxicity in vitro?

Methodological Answer:

- Cell viability assays : Use HepG2 or HEK293 cells exposed to 1–100 µM concentrations for 24–72 hours (MTT or resazurin assays).

- Inclusion criteria (per toxicological guidelines):

- Routes : Oral, inhalation, or dermal exposure .

- Endpoints : Hepatic/renal effects, oxidative stress markers (e.g., glutathione depletion) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. What structure-activity relationships (SAR) govern its biological or catalytic applications?

Methodological Answer: Compare derivatives via SAR table :

Key trends: Electron-withdrawing groups enhance catalytic coupling but may reduce solubility .

Q. How can advanced spectroscopic techniques resolve conflicting data in reaction mechanism studies?

Methodological Answer:

- Time-resolved spectroscopy : Laser flash photolysis (355 nm) tracks intermediates (e.g., radical species during bromine dissociation) .

- TRPD (Time-Resolved Photodissociation) : Measures kinetic stability of brominated intermediates (lifetimes < 1 µs) .

- IR/Raman : Monitor vibrational modes of CF₃O (1250 cm⁻¹) and C-Br (550 cm⁻¹) to confirm bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.